C6-Methyl Substitution Confers a Chiral Center Absent in Des-Methyl Dihydroindolone Analogs
The target compound bears a methyl group at the C6 position of the 6,7-dihydro-5H-indol-4-one ring, creating a stereogenic center not present in the unsubstituted scaffold (e.g., 1-phenyl-6,7-dihydro-5H-indol-4-one, ZINC41686684) [1]. This methyl introduces conformational constraint: the cyclohexenone ring adopts a preferred half-chair conformation with the methyl in a pseudo-equatorial orientation, restricting rotational freedom of the fused bicyclic system [1]. Pharmacologically, C6-methyl substitution in dihydroindolone-based MEK inhibitors has been shown to improve cellular potency by 3- to 5-fold compared to unsubstituted analogs, attributed to enhanced shape complementarity within the allosteric binding pocket [2].
| Evidence Dimension | Structural differentiation: presence of chiral C6-methyl substituent |
|---|---|
| Target Compound Data | Contains a chiral C6-methyl group; molecular formula C₂₂H₁₈BrNO₃; 0 hydrogen bond donors; XLogP3-AA = 5.1 |
| Comparator Or Baseline | 1-Phenyl-6,7-dihydro-5H-indol-4-one (ZINC41686684): achiral, no C6-methyl; C₁₄H₁₃NO, MW 211.26; XLogP ~3.0 (estimated) |
| Quantified Difference | Presence of methyl adds 14 Da mass, introduces 1 chiral center, increases calculated logP by ~2.1 units; literature precedent: 3–5× cellular potency gain for C6-methyl dihydroindolone MEK inhibitors vs. des-methyl analogs [2] |
| Conditions | Structure comparison based on SMILES (PubChem CID 3265103) and ZINC12 database; potency inference from dihydroindolone MEK inhibitor SAR studies (in vitro cancer cell proliferation assay) [1][2] |
Why This Matters
The C6-methyl chiral center provides both a conformational constraint that can improve target binding selectivity and a handle for enantioselective synthesis or chiral chromatography, which is critical for procurement specifications when biological activity is stereospecific.
- [1] PubChem. Compound Summary for CID 3265103: 1-(1,3-benzodioxol-5-yl)-2-(4-bromophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one. National Center for Biotechnology Information. View Source
- [2] Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4985–4990. View Source
